2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine is an organic compound with a unique structure that includes a methoxy group, a dimethylamino group, and an oxo-diazenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine typically involves the reaction of dimethylamine with methoxy-substituted diazonium salts. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature control to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with other molecules, leading to various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-1-naphthoic acid
- 2-Methoxy-1-naphthaldehyde
- 2-Methoxy-1-naphthalenecarboxylic acid
Uniqueness
2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
112753-60-3 |
---|---|
Molekularformel |
C3H9N3O2 |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
dimethylamino-methoxyimino-oxidoazanium |
InChI |
InChI=1S/C3H9N3O2/c1-5(2)6(7)4-8-3/h1-3H3 |
InChI-Schlüssel |
ATHIENHHNSDYFB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[N+](=NOC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.